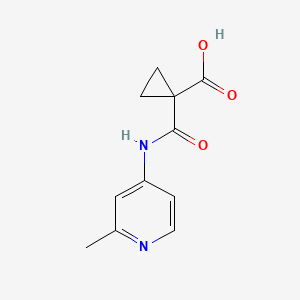
1-((2-Methylpyridin-4-yl)carbamoyl)cyclopropane-1-carboxylic acid
説明
“1-((2-Methylpyridin-4-yl)carbamoyl)cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 1524764-23-5 . It has a molecular weight of 220.23 . The IUPAC name for this compound is 1-{[(2-methyl-4-pyridinyl)amino]carbonyl}cyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O3/c1-7-6-8(2-5-12-7)13-9(14)11(3-4-11)10(15)16/h2,5-6H,3-4H2,1H3,(H,15,16)(H,12,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.23 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Ethylene Precursor Studies
Research on cyclopropane derivatives, like 1-aminocyclopropane-1-carboxylic acid, has provided significant insights into plant biology, specifically regarding ethylene production, a crucial plant hormone involved in various physiological processes. Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, highlighting the metabolic pathways of ethylene precursors in plants. This discovery is pivotal in understanding how plants regulate ethylene production, which affects fruit ripening, flower wilting, and stress responses (Hoffman, Yang, & Mckeon, 1982).
Catalysis and Synthesis
In the realm of synthetic chemistry, cyclopropane derivatives serve as essential building blocks. Patil et al. (2011) reported a Lewis acid-catalyzed cyclopropane ring-opening/Friedel-Crafts alkylation sequence, demonstrating the utility of cyclopropane derivatives in constructing complex, functionalized molecules. This methodology affords hydropyrido[1,2-a]indole-6(7H)-ones in high yield, showcasing the versatility of cyclopropane derivatives in synthetic applications (Patil, Cavitt, Grzybowski, & France, 2011).
Enzyme Inhibition Studies
Another avenue of research involves exploring cyclopropane derivatives as enzyme inhibitors. Hartmann et al. (1994) synthesized cyclopropane fatty acids as potential inhibitors of mycolic acid biosynthesis, a vital component in the cell wall of Mycobacterium species. This research offers a promising strategy for developing new antibacterial agents targeting tuberculosis and other mycobacterial infections (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994).
Novel Catalytic Applications
Cyclopropane derivatives have also been recognized for their potential in catalysis. Paul et al. (2016) demonstrated a copper(ii) metal-organic framework's effectiveness as a catalyst for the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid. This research underscores the importance of cyclopropane derivatives in developing sustainable catalytic processes for chemical synthesis (Paul, Ribeiro, Karmakar, Guedes da Silva, & Pombeiro, 2016).
Safety and Hazards
特性
IUPAC Name |
1-[(2-methylpyridin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-6-8(2-5-12-7)13-9(14)11(3-4-11)10(15)16/h2,5-6H,3-4H2,1H3,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZNNWXXNNDJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)NC(=O)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate](/img/structure/B1430258.png)
![diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1430259.png)
![3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1430260.png)
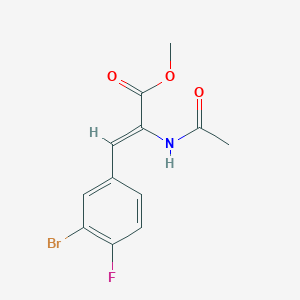

![Methyl 2,6-dioxo-3-{[2-(trimethylsilyl)ethoxy]methyl}-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1430268.png)
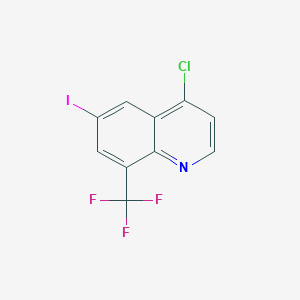

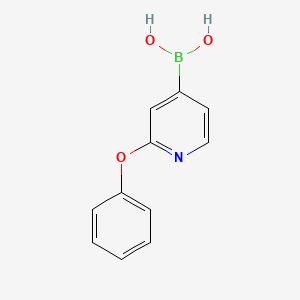
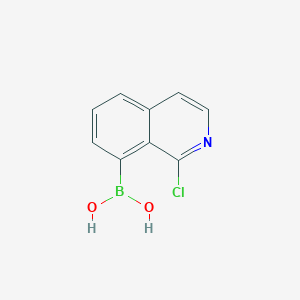
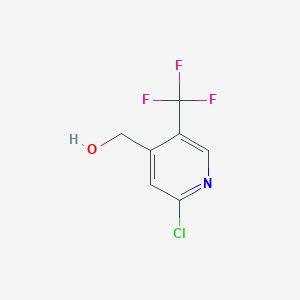
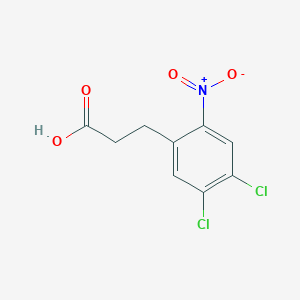
![Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}benzoate](/img/structure/B1430278.png)
carbohydrazide](/img/structure/B1430279.png)